c-Met-IN-13

Description

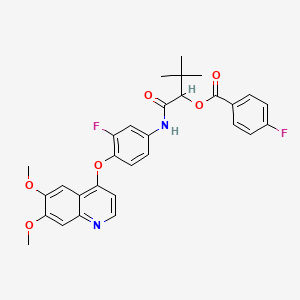

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H28F2N2O6 |

|---|---|

Molecular Weight |

550.5 g/mol |

IUPAC Name |

[1-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluoroanilino]-3,3-dimethyl-1-oxobutan-2-yl] 4-fluorobenzoate |

InChI |

InChI=1S/C30H28F2N2O6/c1-30(2,3)27(40-29(36)17-6-8-18(31)9-7-17)28(35)34-19-10-11-24(21(32)14-19)39-23-12-13-33-22-16-26(38-5)25(37-4)15-20(22)23/h6-16,27H,1-5H3,(H,34,35) |

InChI Key |

FVPYEAORCOKOLV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(C(=O)NC1=CC(=C(C=C1)OC2=C3C=C(C(=CC3=NC=C2)OC)OC)F)OC(=O)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

c-Met-IN-13: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Met-IN-13 is a potent and selective inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its dysregulation is implicated in the development and progression of numerous human cancers.[2][3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its biochemical and cellular activities, the signaling pathways it modulates, and relevant experimental protocols.

Core Mechanism of Action

This compound, identified as compound 10m in its discovery publication, is a 4-(2-fluorophenoxy)quinoline derivative that acts as a potent inhibitor of the c-Met kinase.[5] It exerts its effects by competing with ATP for binding to the catalytic domain of the c-Met receptor, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades. This inhibition of c-Met signaling leads to the suppression of cancer cell proliferation and survival.

Quantitative Data

The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Biochemical Activity of this compound

| Target Kinase | IC₅₀ (nM) |

| c-Met | 2.43 |

| c-kit | 4.42 |

| Flt-3 | 6.15 |

| Ron | 18.64 |

| VEGFR-2 | 295 |

| Flt-4 | 540 |

| EGFR | >10000 |

Data sourced from MedchemExpress, citing Nan X, et al. Eur J Med Chem. 2020 May 1;193:112241.[1]

Table 2: Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

| H460 | Non-small cell lung | 0.14 |

| HT-29 | Colorectal | 0.20 |

| MKN-45 | Gastric | 0.26 |

| MDA-MB-231 | Breast | 0.42 |

Data sourced from MedchemExpress, citing Nan X, et al. Eur J Med Chem. 2020 May 1;193:112241.[1]

Signaling Pathways

The binding of Hepatocyte Growth Factor (HGF) to the c-Met receptor triggers a cascade of intracellular signaling events that are critical for cell growth and survival. The primary downstream pathways activated by c-Met include the RAS/MAPK, PI3K/Akt, and STAT pathways. By inhibiting the initial phosphorylation of c-Met, this compound is expected to block the activation of these key signaling networks.

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

While specific experimental data on the effect of this compound on downstream signaling molecules is not yet publicly available, it is anticipated that treatment with this inhibitor would lead to a dose-dependent decrease in the phosphorylation of key downstream effectors such as Akt (at Ser473), ERK1/2 (at Thr202/Tyr204), and STAT3 (at Tyr705).

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of c-Met inhibitors like this compound.

c-Met Kinase Assay (Biochemical)

This protocol is based on a typical homogenous time-resolved fluorescence (HTRF) assay format.

-

Reagents and Materials:

-

Recombinant human c-Met kinase domain

-

Poly-Glu-Tyr (4:1) peptide substrate

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

HTRF Detection Reagents (e.g., Europium cryptate-labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin)

-

This compound (or other test compounds)

-

384-well low-volume white plates

-

HTRF-compatible plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 4 µL of a solution containing the c-Met enzyme and the peptide substrate in assay buffer.

-

Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for c-Met.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 10 µL of the HTRF detection buffer containing EDTA and the detection reagents.

-

Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

-

Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

-

Calculate the HTRF ratio (665 nm/620 nm) and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

Caption: Workflow for a c-Met biochemical kinase assay.

Cell Proliferation Assay (MTT Assay)

-

Reagents and Materials:

-

Cancer cell lines (e.g., H460, HT-29)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 20% SDS in 50% DMF)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

Western Blotting for Downstream Signaling

-

Reagents and Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

HGF (for stimulated conditions)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-c-Met, anti-c-Met, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Plate cells and allow them to adhere.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes, where appropriate.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

In Vivo Studies

Currently, there is no publicly available data from in vivo studies specifically investigating this compound. Such studies would typically involve xenograft models to assess the anti-tumor efficacy of the compound.

Caption: A typical workflow for an in vivo xenograft study.

Conclusion

This compound is a potent and selective inhibitor of c-Met kinase with significant antiproliferative activity against various cancer cell lines. Its mechanism of action involves the direct inhibition of c-Met phosphorylation, leading to the blockade of downstream signaling pathways crucial for cancer cell growth and survival. While further studies are required to elucidate its effects on downstream signaling in a cellular context and to evaluate its in vivo efficacy, the existing data strongly support its potential as a valuable research tool and a promising candidate for further development in oncology.

References

- 1. Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STAT3 phosphorylation at Ser727 and Tyr705 differentially regulates the EMT–MET switch and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. c-MET as a potential therapeutic target and biomarker in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Structure-based discovery of novel 4-(2-fluorophenoxy)quinoline derivatives as c-Met inhibitors using isocyanide-involved multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of c-Met-IN-13: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and development of c-Met-IN-13, a potent inhibitor of the c-Met receptor tyrosine kinase. This document details the quantitative biochemical and cellular activity of the compound, outlines the key experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (also referred to as compound 10m in the primary literature) and related compounds, providing a basis for understanding its potency, selectivity, and structure-activity relationship (SAR).

Table 1: In Vitro c-Met Kinase Inhibitory Activity

| Compound | c-Met IC50 (nM)[1] |

| This compound | 2.43 |

| Foretinib | 1.96 |

Table 2: In Vitro Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC50 (µM)[1] |

| H460 | Non-Small Cell Lung | 0.14 |

| HT-29 | Colon | 0.20 |

| MKN-45 | Gastric | 0.26 |

| MDA-MB-231 | Breast | 0.42 |

Table 3: Kinase Selectivity Profile of this compound

| Kinase | IC50 (nM)[1] | Selectivity over c-Met (fold) |

| c-Met | 2.43 | 1 |

| c-Kit | 4.42 | 1.8 |

| Flt-3 | 6.15 | 2.5 |

| Ron | 18.64 | 7.7 |

| VEGFR-2 | 295 | 121.4 |

| Flt-4 | 540 | 222.2 |

| EGFR | >10000 | >4115 |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of this compound.

Synthesis of this compound (Isocyanide-Based Multicomponent Reaction)

The synthesis of 4-(2-fluorophenoxy)quinoline derivatives, including this compound, is achieved through an isocyanide-based multicomponent reaction. The general procedure is as follows:

-

Preparation of the Quinoline Core: Synthesize the 6,7-disubstituted-4-(2-fluorophenoxy)quinoline core structure.

-

Multicomponent Reaction: To a solution of the quinoline aldehyde, an amine, and a carboxylic acid in a suitable solvent (e.g., methanol), add the isocyanide reactant.

-

Reaction Conditions: Stir the mixture at room temperature for a specified period (typically 24-48 hours).

-

Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel to yield the final compound.

In Vitro c-Met Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The inhibitory activity of this compound against c-Met kinase is determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.[2][3][4][5][6]

-

Reagent Preparation: Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), ATP solution, and substrate solution (e.g., poly(Glu, Tyr) 4:1).

-

Compound Dilution: Prepare serial dilutions of this compound in the kinase reaction buffer.

-

Kinase Reaction: In a 96-well plate, add the c-Met enzyme, the substrate, and the test compound. Initiate the reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

ADP Detection:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

IC50 Determination: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cell lines is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9][10][11]

-

Cell Seeding: Seed cancer cells (e.g., H460, HT-29, MKN-45) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: Determine the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Western Blot Analysis for c-Met Phosphorylation

To confirm the mechanism of action, Western blotting is used to assess the effect of this compound on the phosphorylation of c-Met.[12][13][14]

-

Cell Lysis: Treat cancer cells with this compound for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for phosphorylated c-Met (p-Met) overnight at 4°C.

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total c-Met and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the c-Met signaling pathway and the workflows of the key experiments.

Caption: The c-Met signaling pathway and the point of inhibition by this compound.

Caption: Workflow for the in vitro c-Met kinase inhibition assay.

Caption: Workflow for the MTT cell viability assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 5. promega.com [promega.com]

- 6. ulab360.com [ulab360.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. MTT assay overview | Abcam [abcam.com]

- 11. 4.3. MTT Assay for Cell Viability [bio-protocol.org]

- 12. Western Blot Protocol | Proteintech Group [ptglab.com]

- 13. origene.com [origene.com]

- 14. Western blot protocol | Abcam [abcam.com]

c-Met-IN-13: A Comprehensive Technical Guide to Target Binding, Selectivity, and Cellular Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target binding profile, selectivity, and cellular activity of c-Met-IN-13, a potent inhibitor of the c-Met receptor tyrosine kinase. The information presented herein is intended to support researchers and drug development professionals in their evaluation and potential application of this compound in cancer research.

Target Binding and Selectivity Profile

This compound is a highly potent inhibitor of the c-Met kinase.[1] Its inhibitory activity has been quantified through in vitro kinase assays, revealing a strong affinity for its primary target.

Table 1: In Vitro Kinase Inhibitory Activity of this compound[1]

| Kinase | IC50 (nM) |

| c-Met | 2.43 |

| c-kit | 4.42 |

| Flt-3 | 6.15 |

| Ron | 18.64 |

| VEGFR-2 | 295 |

| Flt-4 | 540 |

| EGFR | >10000 |

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. A lower IC50 value indicates higher potency.

The selectivity profile of this compound demonstrates a significant preference for c-Met over other tested tyrosine kinases. Notably, its potency against c-Met is substantially higher than against VEGFR-2, Flt-4, and EGFR, indicating a favorable selectivity window that could minimize off-target effects.

Cellular Activity

This compound exhibits potent anti-proliferative activity against various human cancer cell lines, demonstrating its ability to inhibit cancer cell growth in a cellular context.[1]

Table 2: Cytotoxic Activity of this compound in Human Cancer Cell Lines[1]

| Cell Line | Cancer Type | IC50 (µM) |

| NCI-H460 | Non-small cell lung cancer | 0.14 |

| HT-29 | Colorectal cancer | 0.20 |

| MKN-45 | Gastric cancer | 0.26 |

IC50 values in cellular assays represent the concentration of the compound that inhibits cell proliferation by 50%.

The compound's ability to inhibit the proliferation of cancer cell lines known to be dependent on c-Met signaling further validates its mechanism of action.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay

This assay is designed to measure the enzymatic activity of a specific kinase and the inhibitory effect of a test compound. A common method, such as the one used for this compound, involves a luminescence-based ATP detection assay.

Principle: The assay quantifies the amount of ATP remaining in the reaction after the kinase has phosphorylated its substrate. A decrease in luminescence signal corresponds to higher kinase activity, as more ATP is consumed. The presence of an inhibitor will spare ATP, resulting in a higher luminescence signal.

Materials:

-

Recombinant c-Met kinase

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)

-

Test compound (this compound)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare a serial dilution of the test compound (this compound) in the kinase assay buffer.

-

In a multi-well plate, add the recombinant c-Met kinase and the kinase substrate to each well.

-

Add the diluted test compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.

-

Incubate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition curve.

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Cellular Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Human cancer cell lines (e.g., NCI-H460, HT-29, MKN-45)

-

Cell culture medium and supplements (e.g., FBS, antibiotics)

-

Test compound (this compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of the test compound (this compound) in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours, allowing the formazan crystals to form.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase plays a crucial role in various cellular processes, including proliferation, survival, migration, and invasion. Its signaling is initiated by the binding of its ligand, hepatocyte growth factor (HGF).

Caption: Simplified c-Met Signaling Pathway and Inhibition by this compound.

References

The Pharmacokinetics and Pharmacodynamics of c-Met-IN-13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Met-IN-13 is a potent and selective inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and angiogenesis. Dysregulation of this pathway is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Pharmacodynamics

The pharmacodynamic profile of this compound has been characterized through in vitro assays assessing its enzymatic inhibitory activity and its effects on cancer cell proliferation.

Enzymatic Activity

This compound demonstrates potent inhibitory activity against the c-Met kinase. The half-maximal inhibitory concentration (IC50) was determined using a kinase activity assay.

Table 1: this compound Kinase Inhibitory Activity

| Target | IC50 (nM) |

| c-Met | 2.43 |

Data sourced from MedchemExpress product information, referencing Nan X, et al. Eur J Med Chem. 2020 May 1;193:112241.[1]

Cellular Activity

The anti-proliferative effects of this compound have been evaluated against a panel of human cancer cell lines. The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, were determined using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| H460 | Non-small cell lung cancer | 0.14 |

| HT-29 | Colorectal cancer | 0.20 |

| MKN-45 | Gastric cancer | 0.26 |

Data sourced from MedchemExpress product information, referencing Nan X, et al. Eur J Med Chem. 2020 May 1;193:112241.[1]

Experimental Protocols

c-Met Kinase Assay (Generic Protocol)

This protocol outlines the general steps for determining the in vitro kinase inhibitory activity of a compound like this compound.

Caption: Workflow for a typical in vitro c-Met kinase inhibition assay.

MTT Cell Proliferation Assay (Generic Protocol)

This protocol describes the general procedure for assessing the anti-proliferative effects of a compound on cultured cancer cells.

Caption: Workflow for an MTT-based cell proliferation assay.

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the c-Met signaling pathway. The diagram below illustrates the key components of this pathway and the point of inhibition by this compound.

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is a potent inhibitor of the c-Met kinase with significant anti-proliferative activity against various cancer cell lines. The provided data and protocols offer a foundational understanding for researchers and drug development professionals working with this compound. Further in vivo pharmacokinetic and efficacy studies are necessary to fully elucidate its therapeutic potential.

References

Technical Guide: c-Met-IN-13 for Cancer Cell Line Screening

Audience: Researchers, Scientists, and Drug Development Professionals

Subject: A comprehensive guide to the evaluation of c-Met-IN-13, a potent and selective c-Met kinase inhibitor, for anti-cancer applications. This document outlines the core signaling pathway, inhibitor efficacy data, and detailed experimental protocols for its characterization.

Introduction: The c-Met Receptor as a Therapeutic Target

The c-Met proto-oncogene encodes a receptor tyrosine kinase (RTK) that, upon binding its only known ligand, Hepatocyte Growth Factor (HGF), activates a cascade of intracellular signaling pathways. These pathways are crucial for normal physiological processes like embryonic development and tissue repair. However, aberrant c-Met activation, driven by gene amplification, mutation, or protein overexpression, is a key factor in the progression and metastasis of numerous human cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and breast cancer. Dysregulated c-Met signaling promotes tumor cell proliferation, survival, migration, and invasion, making it a compelling target for therapeutic intervention.

This compound is a novel, potent, and selective small-molecule inhibitor of c-Met kinase activity. This guide provides a summary of its biochemical and cellular activities and details the experimental protocols necessary for its evaluation in a cancer cell line screening context.

The c-Met Signaling Pathway

Binding of HGF to the extracellular domain of the c-Met receptor induces receptor dimerization and trans-autophosphorylation of key tyrosine residues within the intracellular kinase domain. This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of multiple downstream signaling cascades, including the PI3K/AKT, RAS/MAPK, and STAT pathways. These pathways collectively orchestrate a program of invasive growth.

Quantitative Data for this compound

This compound (also identified as compound 10m in its primary publication) demonstrates high potency against the c-Met kinase and selectivity over other kinases. Its anti-proliferative effects have been confirmed in several human cancer cell lines.

Kinase Selectivity Profile

The inhibitory activity of this compound was assessed against a panel of tyrosine kinases to determine its selectivity. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Kinase Target | IC50 (nM) |

| c-Met | 2.43 |

| c-kit | 4.42 |

| Flt-3 | 6.15 |

| Ron | 18.64 |

| VEGFR-2 | 295 |

| Flt-4 | 540 |

| EGFR | >10,000 |

| Table 1: In vitro kinase inhibitory activity of this compound. Data sourced from MedchemExpress. |

Anti-proliferative Activity in Cancer Cell Lines

The cytotoxic effects of this compound were evaluated across various human cancer cell lines using a 72-hour MTT assay.

| Cell Line | Cancer Type | IC50 (µM) |

| H460 | Non-Small Cell Lung | 0.14 |

| HT-29 | Colorectal | 0.20 |

| MKN-45 | Gastric | 0.26 |

| Table 2: Anti-proliferative activity of this compound in human cancer cell lines. Data sourced from MedchemExpress. |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and replication of inhibitor screening studies. The following protocols are based on the methodologies used for the characterization of c-Met inhibitors.

In Vitro c-Met Kinase Assay (Luminescent)

This assay quantifies the enzymatic activity of purified c-Met and the inhibitory effect of this compound by measuring ATP consumption during the kinase reaction.

Materials:

-

Recombinant human c-Met enzyme (e.g., BPS Bioscience, Cat. #40255)

-

Kinase Substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP solution

-

This compound (solubilized in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well plates

Procedure:

-

Master Mix Preparation: Prepare a master mix containing Kinase Assay Buffer, ATP, and the kinase substrate.

-

Inhibitor Dilution: Perform serial dilutions of this compound in the assay buffer. Add 5 µL of the diluted inhibitor or DMSO (for positive control wells) to the 96-well plate.

-

Enzyme Preparation: Thaw the recombinant c-Met enzyme on ice and dilute to the desired working concentration in 1x Kinase Assay Buffer.

-

Reaction Initiation: Add 10 µL of the diluted c-Met enzyme to each well (except for "blank" control wells) to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ATP Depletion: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Measure luminescence using a microplate reader. The signal intensity is proportional to the amount of ADP formed and thus reflects c-Met kinase activity.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cell Viability and Proliferation (MTT Assay)

This colorimetric assay assesses the effect of this compound on the viability and metabolic activity of cancer cells.

Materials:

-

Selected human cancer cell lines (e.g., H460, HT-29, MKN-45)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include wells with medium and DMSO as a vehicle control.

-

Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Gently mix the solution and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance, calculate the percentage of cell viability relative to the vehicle control, and plot the results to determine the IC50 value.

Western Blot for c-Met Phosphorylation

This technique is used to confirm that this compound inhibits the c-Met signaling pathway within the cell by detecting changes in the phosphorylation status of the c-Met receptor.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-c-Met (e.g., Tyr1234/1235), anti-total-c-Met, anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% BSA in TBST is recommended for phospho-proteins)

-

Enhanced Chemiluminescence (ECL) detection reagents

Procedure:

-

Cell Treatment: Culture cells to ~80% confluency and treat with various concentrations of this compound for a specified time (e.g., 2-4 hours). For ligand-dependent cells, serum starve overnight and stimulate with HGF for 15-30 minutes prior to lysis.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Met) overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply ECL reagents. Visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To analyze total c-Met and the loading control, the membrane can be stripped and re-probed with the respective antibodies.

-

Analysis: Quantify band intensities to determine the ratio of phosphorylated c-Met to total c-Met, demonstrating the inhibitory effect of this compound.

Recommended Experimental Workflow

A logical progression of experiments is key to efficiently characterizing a novel inhibitor. The workflow begins with broad biochemical screening, proceeds to cellular-level validation, and culminates in mechanistic studies.

This guide provides a foundational framework for researchers investigating this compound. Adherence to these detailed protocols will ensure the generation of robust and reproducible data, facilitating the evaluation of this compound's therapeutic potential in c-Met-driven cancers.

c-Met-IN-13: A Technical Guide to its Role in Signal Transduction Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Met-IN-13 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met pathway is a critical regulator of cell growth, motility, and invasion, and its dysregulation is implicated in the development and progression of numerous cancers.[2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on key signal transduction pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of oncology and targeted therapies.

Core Concepts: The c-Met Signaling Pathway

The c-Met receptor, also known as hepatocyte growth factor (HGF) receptor, is a receptor tyrosine kinase that plays a pivotal role in normal cellular processes and is frequently dysregulated in cancer.[2][3] Upon binding its ligand, HGF, the c-Met receptor dimerizes and undergoes autophosphorylation of key tyrosine residues in its kinase domain. This activation initiates a cascade of downstream signaling events, primarily through the Phosphoinositide 3-kinase (PI3K)/AKT, Mitogen-activated protein kinase (MAPK)/ERK, and Signal Transducer and Activator of Transcription (STAT) pathways.[4][5][6] These pathways collectively regulate essential cellular functions such as proliferation, survival, migration, and angiogenesis.[2][7] In many cancers, aberrant c-Met activation, through overexpression, gene amplification, or mutation, leads to uncontrolled cell growth and metastasis.[2]

This compound: Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the c-Met kinase. By binding to the ATP-binding pocket of the c-Met kinase domain, it prevents the phosphorylation of the receptor and subsequent activation of downstream signaling cascades. This targeted inhibition of c-Met leads to the suppression of tumor cell proliferation and survival.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound [1]

| Kinase | IC₅₀ (nM) |

| c-Met | 2.43 |

| c-Kit | 4.42 |

| Flt-3 | 6.15 |

| Ron | 18.64 |

| VEGFR-2 | 295 |

| Flt-4 | 540 |

| EGFR | >10000 |

IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.

Table 2: In Vitro Anti-proliferative Activity of this compound [1]

| Cell Line | Cancer Type | IC₅₀ (µM) |

| H460 | Non-small cell lung cancer | 0.14 |

| HT-29 | Colorectal cancer | 0.20 |

| MKN-45 | Gastric cancer | 0.26 |

IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of cell proliferation.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the c-Met signaling pathway and the mechanism of inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

c-Met Kinase Inhibition Assay (Generic Protocol)

This protocol describes a general method to determine the in vitro inhibitory activity of a compound against c-Met kinase.

Materials:

-

Recombinant human c-Met kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP solution

-

Substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Test compound (this compound)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add 1 µL of the inhibitor dilutions or vehicle (DMSO) to the appropriate wells.

-

Add 2 µL of a solution containing the c-Met enzyme and the substrate to each well.

-

Initiate the kinase reaction by adding 2 µL of ATP solution to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay (Generic Protocol)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., H460, HT-29, MKN-45)

-

Cell culture medium and supplements

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]

Western Blot Analysis of Phosphorylated Proteins (Generic Protocol)

This protocol describes a general procedure to analyze the effect of a compound on the phosphorylation status of c-Met and its downstream signaling proteins.

Materials:

-

Cancer cell line of interest

-

Test compound (this compound)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and blotting apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to a suitable confluency and treat with this compound at various concentrations for a defined time.

-

Lyse the cells in ice-cold lysis buffer and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) or the total (non-phosphorylated) form of the protein of interest.

Conclusion

This compound is a potent and selective inhibitor of the c-Met receptor tyrosine kinase with demonstrated anti-proliferative activity against various cancer cell lines. Its mechanism of action involves the direct inhibition of c-Met kinase activity, leading to the suppression of key downstream signaling pathways crucial for tumor growth and survival. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug developers interested in the preclinical evaluation and further development of this compound and other c-Met inhibitors as potential cancer therapeutics.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. 4.3. MTT Assay for Cell Viability [bio-protocol.org]

- 3. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 5. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Methodological & Application

Application Notes and Protocols for c-Met-IN-13 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Met-IN-13 is a potent and selective inhibitor of the c-Met receptor tyrosine kinase, a key driver of cell proliferation, survival, migration, and invasion in many human cancers.[1] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of numerous malignancies, making it a prime target for therapeutic intervention. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cancer cells.

Mechanism of Action

This compound exerts its biological effects by binding to the ATP-binding site of the c-Met kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. The primary signaling pathways affected include the RAS/MAPK, PI3K/Akt, and STAT3 pathways, which are crucial for cancer cell growth and survival.[2][3][4][5]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound [1]

| Kinase | IC₅₀ (nM) |

| c-Met | 2.43 |

| c-kit | 4.42 |

| Flt-3 | 6.15 |

| Ron | 18.64 |

| VEGFR-2 | 295 |

| Flt-4 | 540 |

| EGFR | >10000 |

Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines [1]

| Cell Line | Cancer Type | IC₅₀ (µM) |

| H460 | Non-small cell lung cancer | 0.14 |

| HT-29 | Colorectal cancer | 0.20 |

| MKN-45 | Gastric cancer | 0.26 |

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on a cancer cell line of interest.

Materials:

-

Cancer cell line of interest

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium. It is recommended to start with a concentration range of 0.01 µM to 10 µM. A vehicle control (DMSO) should also be included.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[1]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

2. Western Blot Analysis of c-Met Phosphorylation

This protocol allows for the assessment of this compound's ability to inhibit c-Met phosphorylation.

Materials:

-

Cancer cell line with known c-Met expression

-

Complete growth medium

-

This compound

-

Hepatocyte Growth Factor (HGF), if studying ligand-induced phosphorylation

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, and anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours if investigating ligand-induced phosphorylation.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2-4 hours.

-

If applicable, stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

Cancer cell line

-

Complete growth medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at concentrations around the determined IC₅₀ value for 24-48 hours.

-

Collect both the floating and adherent cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[6][7][8]

-

Incubate for 15 minutes at room temperature in the dark.[8]

-

Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

4. Cell Migration Assay (Transwell Assay)

This protocol assesses the effect of this compound on cancer cell migration.

Materials:

-

Cancer cell line

-

Serum-free medium

-

Complete growth medium (as a chemoattractant)

-

This compound

-

Transwell inserts (8 µm pore size)

-

24-well plates

-

Cotton swabs

-

Methanol

-

Crystal Violet staining solution

Protocol:

-

Seed cells in a 6-well plate and treat with this compound at sub-lethal concentrations for 24 hours.

-

Resuspend the treated cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

-

Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.

-

Add 600 µL of complete growth medium to the lower chamber.[9]

-

Incubate for 12-24 hours at 37°C.

-

Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface with methanol for 10 minutes.

-

Stain the cells with Crystal Violet for 20 minutes.

-

Wash the inserts with water and allow them to air dry.

-

Count the number of migrated cells in several random fields under a microscope.

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. c-Met and Other Cell Surface Molecules: Interaction, Activation and Functional Consequences [mdpi.com]

- 5. Analysis of progress and challenges for various patterns of c-MET-targeted molecular imaging: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dojindo.com [dojindo.com]

- 9. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for c-Met-IN-13 in a Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Met, the receptor for hepatocyte growth factor (HGF), is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, migration, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous human cancers, making it a prime target for therapeutic intervention.[1][2] c-Met-IN-13 is a potent and selective small molecule inhibitor of c-Met with significant anti-proliferative activity demonstrated in various cancer cell lines.[3] These application notes provide a comprehensive overview and a generalized experimental protocol for the evaluation of this compound in a xenograft mouse model.

Disclaimer: The following protocols are generalized based on standard practices for xenograft studies with small molecule kinase inhibitors. As there is currently no publicly available in vivo data for this compound, these protocols have not been specifically validated for this compound and should be adapted and optimized by the end-user.

This compound: In Vitro Activity

This compound has demonstrated potent inhibitory activity against the c-Met kinase and has shown significant cytotoxicity in various human cancer cell lines. This in vitro data provides a strong rationale for its evaluation in in vivo cancer models.

| Parameter | Value | Cell Lines Tested | Reference |

| c-Met Kinase IC50 | 2.43 nM | - | [3] |

| H460 (Lung Cancer) IC50 | 0.14 ± 0.03 µM | H460 | [3] |

| HT-29 (Colon Cancer) IC50 | 0.20 ± 0.02 µM | HT-29 | [3] |

| MKN-45 (Gastric Cancer) IC50 | 0.26 µM | MKN-45 | [4] |

| MDA-MB-231 (Breast Cancer) IC50 | 0.42 ± 0.03 µM | MDA-MB-231 | [3] |

c-Met Signaling Pathway

The binding of HGF to the c-Met receptor triggers its dimerization and autophosphorylation, leading to the activation of downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways. These pathways are integral to cell growth, proliferation, and survival.[1][2] this compound, as a c-Met inhibitor, is expected to block these downstream signaling events.

Figure 1: Simplified c-Met signaling pathway and the inhibitory action of this compound.

Experimental Protocols

I. Xenograft Mouse Model Establishment

This protocol describes the subcutaneous implantation of human cancer cells into immunodeficient mice.

Materials:

-

Human cancer cell line with known c-Met expression (e.g., H460, HT-29, MKN-45)

-

Immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice), 6-8 weeks old

-

Cell culture medium (e.g., RPMI-1640, DMEM)

-

Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel® Basement Membrane Matrix (optional, can improve tumor take rate)

-

Syringes (1 mL) and needles (27-30 gauge)

-

Hemocytometer or automated cell counter

-

Sterile microcentrifuge tubes

Procedure:

-

Cell Culture: Culture the selected cancer cell line under standard conditions (37°C, 5% CO2) in the appropriate medium supplemented with 10% FBS. Cells should be in the logarithmic growth phase and have high viability (>95%).

-

Cell Harvesting:

-

Aspirate the culture medium and wash the cells with sterile PBS.

-

Add Trypsin-EDTA and incubate until cells detach.

-

Neutralize the trypsin with complete medium, transfer the cell suspension to a sterile conical tube, and centrifuge at 300 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in sterile PBS or serum-free medium.

-

-

Cell Counting and Viability: Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.

-

Cell Suspension Preparation:

-

Centrifuge the required number of cells and resuspend the pellet in cold, sterile PBS or a 1:1 mixture of PBS and Matrigel® to achieve the desired final concentration (typically 1 x 106 to 10 x 107 cells per 100-200 µL). Keep the cell suspension on ice.

-

-

Tumor Cell Implantation:

-

Anesthetize the mouse using an approved method.

-

Gently lift the skin on the flank of the mouse and inject the cell suspension (100-200 µL) subcutaneously using a 1 mL syringe with a 27-30 gauge needle.

-

Monitor the mice for recovery from anesthesia.

-

II. Administration of this compound

This protocol outlines the preparation and administration of this compound. As this compound is a hydrophobic compound, appropriate formulation is critical for in vivo delivery.

Materials:

-

This compound

-

Vehicle for formulation (e.g., 0.5% (w/v) methylcellulose in sterile water, 5% DMSO + 30% PEG300 + 65% sterile water, or other suitable vehicle for hydrophobic compounds)

-

Oral gavage needles (20-22 gauge, ball-tipped)

-

Syringes (1 mL)

-

Balance, vortex mixer, sonicator

Procedure:

-

Formulation Preparation:

-

Accurately weigh the required amount of this compound.

-

Prepare the chosen vehicle. For a suspension, slowly add the vehicle to the powdered this compound while vortexing to ensure a uniform suspension. Sonication may be required to break up aggregates. Prepare fresh daily.

-

-

Dosage Calculation: The optimal dose for this compound in vivo has not been established. A pilot dose-finding study is strongly recommended. Based on its in vitro potency, a starting dose range of 10-50 mg/kg, administered once or twice daily, could be considered.

-

Oral Gavage Administration:

-

Gently restrain the mouse.

-

Measure the distance from the oral cavity to the xiphoid process to determine the correct insertion depth for the gavage needle.

-

Insert the ball-tipped gavage needle into the esophagus. Do not force the needle.

-

Slowly administer the calculated volume of the this compound formulation. The volume should typically not exceed 10 mL/kg.[5]

-

Carefully withdraw the needle and return the mouse to its cage.

-

Monitor the mouse for any signs of distress.

-

III. Monitoring Tumor Growth and Animal Welfare

Regular monitoring is crucial to assess treatment efficacy and ensure animal welfare.

Materials:

-

Digital calipers

-

Balance

Procedure:

-

Tumor Measurement:

-

Measure the length (L) and width (W) of the tumor using digital calipers 2-3 times per week.

-

Calculate the tumor volume using the formula: Tumor Volume (mm3) = (L x W2) / 2 .[6]

-

-

Body Weight: Record the body weight of each mouse 2-3 times per week as an indicator of general health and potential toxicity.

-

Clinical Observations: Observe the mice daily for any clinical signs of toxicity, such as changes in posture, activity, grooming, or food and water intake.

-

Endpoint Criteria: Establish humane endpoints in the experimental protocol. This may include a maximum tumor volume (e.g., 1500-2000 mm3), a significant loss of body weight (e.g., >20%), or the appearance of severe clinical signs.[7]

Figure 2: General experimental workflow for a xenograft efficacy study.

Data Presentation and Analysis

All quantitative data should be summarized for clear comparison between treatment and control groups.

Table 1: Example of Tumor Growth Inhibition Data

| Treatment Group | Number of Mice (n) | Mean Tumor Volume (mm3) ± SEM (Day X) | Tumor Growth Inhibition (%) | Mean Body Weight (g) ± SEM (Day X) |

| Vehicle Control | 10 | N/A | ||

| This compound (Dose 1) | 10 | |||

| This compound (Dose 2) | 10 |

Tumor Growth Inhibition (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100

IV. Biomarker Analysis

At the end of the study, tumors should be excised for biomarker analysis to confirm the mechanism of action of this compound.

Protocols:

-

Western Blotting: To assess the phosphorylation status of c-Met and downstream signaling proteins (e.g., p-AKT, p-ERK).

-

Immunohistochemistry (IHC): To evaluate the expression and localization of key proteins within the tumor tissue (e.g., Ki-67 for proliferation, CD31 for angiogenesis, cleaved caspase-3 for apoptosis).

Conclusion

These application notes provide a framework for the preclinical evaluation of this compound in a xenograft mouse model. Given the potent in vitro activity of this compound, in vivo studies are a critical next step in its development as a potential anti-cancer therapeutic. Careful experimental design, including appropriate formulation and dose-finding studies, will be essential for obtaining meaningful and reproducible results.

References

- 1. Design and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives bearing an imidazolone moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. c-MET as a potential therapeutic target and biomarker in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-based discovery of novel 4-(2-fluorophenoxy)quinoline derivatives as c-Met inhibitors using isocyanide-involved multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. iacuc.wsu.edu [iacuc.wsu.edu]

- 6. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tumor Growth Monitoring and Endpoint Criteria in Research Animals – Office of Animal Welfare [sites.uw.edu]

Application Notes and Protocols for c-Met-IN-13: In Vivo Studies

Disclaimer: As of November 2025, publicly available data from peer-reviewed literature detailing the in vivo dosage, administration, pharmacokinetics, and toxicology of c-Met-IN-13 is not available. The information presented herein is based on the in vitro characterization of this compound and general protocols for in vivo studies of similar small molecule kinase inhibitors. These notes are intended to provide a foundational framework for researchers and drug development professionals. It is imperative that comprehensive dose-finding, pharmacokinetic, and toxicology studies are conducted for this compound before commencing efficacy studies.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met signaling pathway, when aberrantly activated, plays a crucial role in tumor cell proliferation, survival, migration, and invasion. Dysregulation of this pathway is implicated in the progression of various cancers, making it a key therapeutic target. In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against c-Met kinase and cytotoxic effects on various cancer cell lines.

In Vitro Activity of this compound

Prior to in vivo evaluation, the in vitro potency and selectivity of this compound have been established. This data is crucial for guiding initial in vivo dose-range finding studies.

| Assay Type | Target/Cell Line | IC50 (nM) |

| Kinase Assay | c-Met | Data not publicly available |

| Cell Proliferation | H460 (Lung Cancer) | Data not publicly available |

| HT-29 (Colon Cancer) | Data not publicly available | |

| MKN-45 (Gastric Cancer) | Data not publicly available |

Note: The specific IC50 values from the primary literature are not detailed here but are indicative of potent anti-proliferative activity. Researchers should consult the primary publication for precise values.

Proposed In Vivo Study Protocols

The following protocols are generalized and should be adapted based on preliminary pharmacokinetic and toxicology data for this compound.

Animal Models

The choice of animal model is critical for evaluating the in vivo efficacy of this compound. Human tumor xenograft models in immunocompromised mice (e.g., athymic nude or NOD/SCID) are commonly used. The selection of cell lines for xenografts should be based on their documented c-Met expression and/or amplification status.

Recommended Cell Lines for Xenograft Models:

-

High c-Met Expression/Amplification: MKN-45 (gastric), EBC-1 (lung), SNU-5 (gastric)

-

Moderate c-Met Expression: H460 (lung), HT-29 (colon)

Formulation and Administration

The formulation of this compound for in vivo administration will depend on its physicochemical properties, such as solubility and stability.

Example Formulation (to be optimized):

-

Vehicle: 0.5% (w/v) Methylcellulose in sterile water

-

Alternative Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline

Routes of Administration:

-

Oral (PO): Gavage is a common route for small molecule inhibitors.

-

Intraperitoneal (IP): May be used for initial studies to bypass potential oral bioavailability issues.

-

Intravenous (IV): Useful for pharmacokinetic studies to determine absolute bioavailability.

Xenograft Tumor Model Workflow

This workflow outlines the key steps for an in vivo efficacy study.

Figure 1. General workflow for a xenograft efficacy study.

Pharmacokinetic (PK) Study Protocol

A preliminary PK study is essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Experimental Design:

-

Animals: Male and female mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old.

-

Groups:

-

Group 1: Single IV dose (e.g., 1-2 mg/kg)

-

Group 2: Single PO dose (e.g., 10-20 mg/kg)

-

-

Sample Collection: Blood samples collected via tail vein or retro-orbital sinus at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

-

Analysis: Plasma concentrations of this compound determined by LC-MS/MS.

-

Parameters to Calculate:

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Half-life (t1/2)

-

Area under the curve (AUC)

-

Maximum concentration (Cmax)

-

Time to maximum concentration (Tmax)

-

Oral bioavailability (%F)

-

Toxicology Study Protocol

An initial maximum tolerated dose (MTD) study is required to establish a safe dose range for efficacy studies.

Experimental Design:

-

Animals: Healthy mice of the same strain as the efficacy studies.

-

Dose Escalation: Administer increasing doses of this compound to small groups of mice.

-

Monitoring: Daily monitoring for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

-

Endpoint: The MTD is typically defined as the highest dose that does not cause greater than 15-20% body weight loss or significant morbidity.

-

Necropsy: Collection of major organs for histopathological analysis to identify potential target organ toxicities.

c-Met Signaling Pathway

Understanding the c-Met signaling pathway is crucial for designing pharmacodynamic studies to confirm target engagement in vivo.

Application Notes and Protocols for Western Blot Analysis of c-Met in c-Met-IN-13 Treated Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing Western blot analysis to assess the efficacy of c-Met-IN-13, a putative inhibitor of the c-Met receptor tyrosine kinase. The protocol outlines the steps for cell culture and treatment, lysate preparation, and immunoblotting to detect total c-Met and its phosphorylated form, a key indicator of receptor activation.

Introduction to c-Met Signaling

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding with its ligand, hepatocyte growth factor (HGF), plays a crucial role in various cellular processes including proliferation, migration, and survival.[1][2][3] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers.[3][4][5]

Activation of c-Met is initiated by HGF-mediated receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in its kinase domain (e.g., Tyr1234/1235) and C-terminal docking site (e.g., Tyr1349).[1] These phosphorylation events create binding sites for downstream adaptor proteins such as Gab1 and Grb2, leading to the activation of major signaling cascades, including the RAS/MAPK and PI3K/Akt pathways.[6][7] c-Met inhibitors, therefore, represent a promising therapeutic strategy for cancers with aberrant c-Met signaling. This protocol is designed to verify the inhibitory effect of this compound by monitoring the phosphorylation status of c-Met.

Experimental Overview

The following diagram illustrates the general workflow for this Western blot protocol.

Caption: Experimental workflow for Western blot analysis of c-Met inhibition.

Key Signaling Pathway

The diagram below depicts the simplified HGF/c-Met signaling cascade and the points of analysis for this protocol.

Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., HeLa, A549, or other cell lines with known c-Met expression) in appropriate culture dishes and grow to 70-80% confluency.

-

Serum Starvation (Optional but Recommended): To reduce basal levels of receptor activation, serum-starve the cells by replacing the growth medium with a serum-free or low-serum medium for 4-16 hours prior to treatment.

-

HGF Stimulation and Inhibitor Treatment:

-

Pre-treat cells with varying concentrations of this compound for 1-2 hours.

-

Include a vehicle-only control (e.g., DMSO).

-

Stimulate the cells with an appropriate concentration of HGF (e.g., 20-50 ng/mL) for 15-30 minutes to induce c-Met phosphorylation.[8] A non-HGF stimulated control should also be included.

-

Lysate Preparation

-

Washing: Place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the cells.[9]

-

Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

Western Blotting

-

Sample Preparation: Mix 20-40 µg of protein from each sample with an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[9][10]

-

SDS-PAGE: Load the denatured protein samples into the wells of an 8% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel at 100-150V until the dye front reaches the bottom.[10]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. A wet transfer at 100V for 1-2 hours or an overnight cold transfer at 30V is recommended.[10][11]

-

Blocking: Block the membrane with 5% non-fat dry milk or 3-5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[12][13] For phospho-antibodies, BSA is often preferred to reduce background.[10][12]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total c-Met and phospho-c-Met (p-c-Met Tyr1234/1235) overnight at 4°C with gentle agitation.[10] A loading control antibody (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.[13]

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Detection: After further washing steps with TBST, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Data Presentation

The following tables provide a structured format for presenting quantitative data from the Western blot analysis.

Table 1: Reagents and Recommended Dilutions

| Reagent | Vendor (Example) | Catalog # (Example) | Recommended Dilution |

| Primary Antibodies | |||